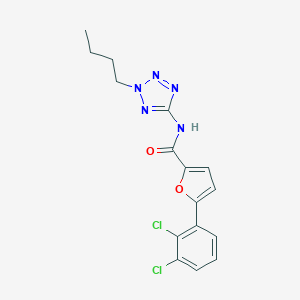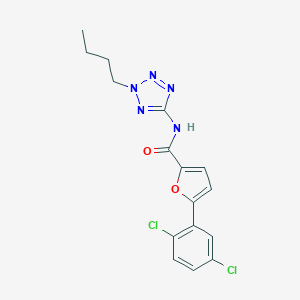![molecular formula C24H28N2O4S B283307 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This chemical compound has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves the inhibition of various enzymes and receptors. In cancer cells, it inhibits the activity of histone deacetylases (HDACs), which leads to the induction of apoptosis. In cardiovascular diseases, it activates the peroxisome proliferator-activated receptor gamma (PPARγ), which leads to the reduction of blood pressure and improvement of endothelial function. In neurological disorders, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. In cardiovascular diseases, it reduces blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system (RAAS) and increasing the activity of the nitric oxide (NO) pathway. In neurological disorders, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high solubility in water and organic solvents, its ability to inhibit various enzymes and receptors, and its potential therapeutic applications in various fields. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide. These include the development of more efficient synthesis methods, the determination of its optimal dosage and administration route, the evaluation of its potential toxicity and side effects, and the exploration of its potential therapeutic applications in other fields, such as immunology and infectious diseases.
Métodos De Síntesis
The synthesis of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The second step involves the reduction of 4-nitrochalcone to 4-aminochalcone using sodium borohydride. The third step involves the reaction of 4-aminochalcone with benzyl chloride in the presence of potassium carbonate to form 4-(4-benzyloxy-3-ethoxybenzyl)aminochalcone. The fourth step involves the reaction of 4-(4-benzyloxy-3-ethoxybenzyl)aminochalcone with sulfonamide to form 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular diseases, it has been shown to reduce blood pressure and improve endothelial function. In neurological disorders, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
Fórmula molecular |
C24H28N2O4S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
4-[2-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S/c1-2-29-24-16-21(10-13-23(24)30-18-20-6-4-3-5-7-20)17-26-15-14-19-8-11-22(12-9-19)31(25,27)28/h3-13,16,26H,2,14-15,17-18H2,1H3,(H2,25,27,28) |
Clave InChI |
SOEYUDFSHJCWTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)